4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Overview
Description
4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a chemical compound with the CAS Number: 6826-96-6 . It has a molecular weight of 160.14 . The IUPAC name for this compound is 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile can be represented by the InChI code: 1S/C6H4N6/c7-1-3-4-5(8)9-2-10-6(4)12-11-3/h2H, (H3,8,9,10,11,12) . This structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile include a molecular weight of 160.14 . More specific properties such as melting point, boiling point, and solubility are not mentioned in the search results.Scientific Research Applications
- Application : Researchers have explored its potential as an inhibitor of specific kinases, such as IGF1R (insulin-like growth factor 1 receptor) and Src (proto-oncogene tyrosine-protein kinase Src) . These kinases play crucial roles in cell signaling pathways related to cancer and other diseases.
- Application : 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile derivatives have been investigated as potential EGFR-TK inhibitors . These compounds may interfere with cancer cell growth by targeting EGFR signaling pathways.
- Application : Researchers have explored its cytotoxic effects against cancer cell lines, aiming to identify potential lead compounds for further optimization . The compound’s mechanism of action and selectivity are areas of active investigation.
- Application : Researchers have used 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol (a derivative of our compound) to build, train, and validate predictive machine-learning models . These models aid in drug discovery and toxicity prediction.
- Application : Researchers have employed 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile in MCRs to synthesize novel derivatives . These reactions allow the rapid assembly of complex molecules for drug discovery.
Kinase Inhibition
EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase) Inhibition
Anticancer Properties
Predictive Machine Learning Models
Multicomponent Reactions (MCRs)
Future Directions
properties
IUPAC Name |
4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6/c7-1-3-4-5(8)9-2-10-6(4)12-11-3/h2H,(H3,8,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJGLLYLYKFWDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218421 | |
Record name | 1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 4-amino- | |
CAS RN |
6826-96-6 | |
Record name | 4-Amino-1H-pyrazolo(3,4-d)pyrimidine-3-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006826966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazolo[3, 4-amino- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ2FXF848H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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